molecular formula C14H16ClN3O B14334840 Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-tri CAS No. 100199-35-7

Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-tri

Cat. No.: B14334840
CAS No.: 100199-35-7
M. Wt: 277.75 g/mol
InChI Key: UMJUMYGXQXPTPY-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) is a chemical compound that belongs to the class of cyclohexanols. These compounds are characterized by a cyclohexane ring with a hydroxyl group attached to it. The presence of a 2-chlorophenyl group and a 1H-1,2,4-triazol-1-yl group makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) typically involves the following steps:

    Formation of the Cyclohexanol Core: This can be achieved through the hydrogenation of phenol or the reduction of cyclohexanone.

    Introduction of the 2-Chlorophenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 2-chlorobenzene.

    Attachment of the 1H-1,2,4-Triazol-1-yl Group: This can be done through a nucleophilic substitution reaction using 1H-1,2,4-triazole.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents used in these reactions are chosen to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Cyclohexanol can be oxidized to cyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The hydroxyl group in cyclohexanol can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Cyclohexanone.

    Reduction: Various cyclohexane derivatives.

    Substitution: Halogenated cyclohexanols, other substituted cyclohexanols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other compounds.

    Biology: May have biological activity and be used in biochemical studies.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The presence of the 1H-1,2,4-triazol-1-yl group suggests potential interactions with metal ions or other coordination sites.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: The parent compound with a hydroxyl group attached to a cyclohexane ring.

    2-Chlorophenylcyclohexanol: Similar structure but without the 1H-1,2,4-triazol-1-yl group.

    1H-1,2,4-Triazol-1-ylcyclohexanol: Similar structure but without the 2-chlorophenyl group.

Uniqueness

Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) is unique due to the combination of the 2-chlorophenyl and 1H-1,2,4-triazol-1-yl groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

100199-35-7

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-(1,2,4-triazol-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C14H16ClN3O/c15-12-6-2-1-5-11(12)14(19)8-4-3-7-13(14)18-10-16-9-17-18/h1-2,5-6,9-10,13,19H,3-4,7-8H2

InChI Key

UMJUMYGXQXPTPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N2C=NC=N2)(C3=CC=CC=C3Cl)O

Origin of Product

United States

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